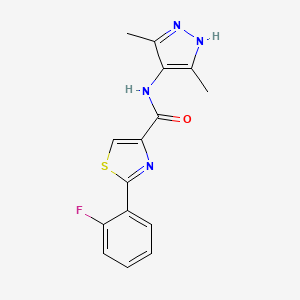![molecular formula C21H17ClN2O3 B7635025 1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B7635025.png)
1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide, also known as CP-690,550, is a synthetic compound that has shown potential as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. CP-690,550 works by inhibiting the activity of Janus kinase (JAK), which is involved in the signaling pathways of various cytokines and growth factors. In
Mechanism of Action
1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide works by inhibiting the activity of JAK, which is a key component of the signaling pathways of various cytokines and growth factors. JAK inhibitors like 1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide block the downstream effects of these signaling pathways, which can lead to a reduction in inflammation and tissue damage. 1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide specifically targets JAK3, which is involved in the signaling pathways of cytokines that are important for the function of immune cells.
Biochemical and Physiological Effects:
1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, 1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide has been shown to reduce the production of antibodies and cytokines that are involved in autoimmune diseases. 1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide has also been shown to improve the function of regulatory T cells, which are important for maintaining immune tolerance.
Advantages and Limitations for Lab Experiments
1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide has several advantages for lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical and clinical settings. 1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide is also relatively stable and can be easily synthesized in large quantities. However, 1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide has some limitations for lab experiments. It can be toxic at high concentrations and can have off-target effects on other JAK isoforms. Additionally, 1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide can be expensive, which may limit its use in some research settings.
Future Directions
There are several future directions for research on 1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide. One area of interest is the potential use of 1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide in combination with other drugs for the treatment of autoimmune diseases. 1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide has shown synergistic effects with other drugs such as methotrexate and biologic agents. Another area of interest is the potential use of 1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide in other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Finally, there is ongoing research to develop more selective JAK inhibitors that can target specific isoforms of JAK with fewer off-target effects.
Synthesis Methods
1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with furan-2-carboxylic acid to form 2-chlorophenyl furan-2-carboxylate. This intermediate is then reacted with 3,4-dihydro-2H-quinoline-5-carboxylic acid to form the final product, 1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide. The synthesis process has been optimized to improve the yield and purity of the product.
Scientific Research Applications
1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide has been extensively studied for its potential as a treatment for autoimmune diseases. In preclinical studies, 1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide has shown efficacy in reducing inflammation and joint damage in animal models of rheumatoid arthritis and lupus. Clinical trials have also shown promising results, with 1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide demonstrating significant improvements in disease activity and symptoms in patients with rheumatoid arthritis and other autoimmune diseases.
properties
IUPAC Name |
1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-16-8-2-1-5-15(16)18-10-11-19(27-18)21(26)24-12-4-7-13-14(20(23)25)6-3-9-17(13)24/h1-3,5-6,8-11H,4,7,12H2,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOKMBGVICQLDIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2N(C1)C(=O)C3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B7634946.png)

![1-benzyl-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyrazole-4-carboxamide](/img/structure/B7634955.png)

![3-[4-(4-Methylpiperazin-1-yl)-4-oxobutyl]imidazolidine-2,4-dione](/img/structure/B7634974.png)
![2-(5,6-dimethyl-1-benzofuran-3-yl)-N-[(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B7634982.png)
![2-fluoro-4-methoxy-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7634991.png)

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(tetrazol-1-yl)benzamide](/img/structure/B7635011.png)


![N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B7635045.png)
![2-Phenoxy-1-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]ethanone](/img/structure/B7635051.png)
![4-[1-[Methyl-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino]ethyl]benzenesulfonamide](/img/structure/B7635063.png)